molecular formula C13H25ClN2O4 B15306606 Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride

Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride

Cat. No.: B15306606
M. Wt: 308.80 g/mol
InChI Key: YRJJNAKJHCPCAJ-UHFFFAOYSA-N
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Description

Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[45]decane-2-carboxylate hydrochloride is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride involves multiple steps. One common synthetic route includes the reaction of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with aminomethyl reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this process with optimized reaction parameters to achieve efficient and cost-effective synthesis .

Mechanism of Action

The mechanism of action of Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity and function. The spirocyclic structure provides rigidity and stability, allowing the compound to interact with enzymes and receptors in a specific manner .

Comparison with Similar Compounds

Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and functional groups, which contribute to its specific chemical behavior and applications.

Properties

Molecular Formula

C13H25ClN2O4

Molecular Weight

308.80 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O4.ClH/c1-12(2,3)19-11(16)15-5-4-13(8-15)9-17-7-10(6-14)18-13;/h10H,4-9,14H2,1-3H3;1H

InChI Key

YRJJNAKJHCPCAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)COCC(O2)CN.Cl

Origin of Product

United States

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